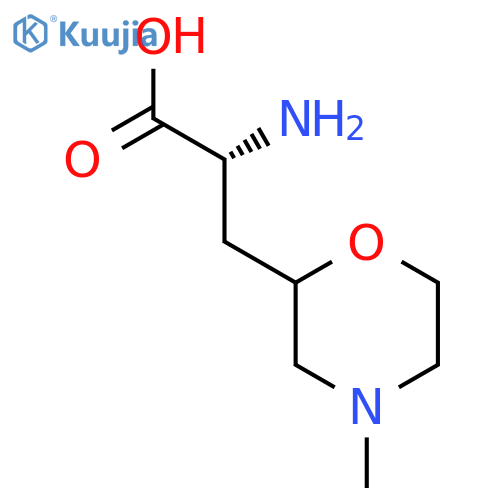

Cas no 1924093-67-3 ((2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid)

(2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1300496

- (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoicacid

- 1924093-67-3

- (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid

-

- インチ: 1S/C8H16N2O3/c1-10-2-3-13-6(5-10)4-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m1/s1

- InChIKey: XVEVBHOFQHCBMG-COBSHVIPSA-N

- SMILES: O1CCN(C)CC1C[C@H](C(=O)O)N

計算された属性

- 精确分子量: 188.11609238g/mol

- 同位素质量: 188.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -3.3

- トポロジー分子極性表面積: 75.8Ų

(2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300496-100mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 100mg |

$993.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-500mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 500mg |

$1084.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-50mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 50mg |

$948.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-10000mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 10000mg |

$4852.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-2500mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 2500mg |

$2211.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-1.0g |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1300496-5000mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 5000mg |

$3273.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-250mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 250mg |

$1038.0 | 2023-09-30 | ||

| Enamine | EN300-1300496-1000mg |

(2R)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |

1924093-67-3 | 1000mg |

$1129.0 | 2023-09-30 |

(2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid 関連文献

-

1. Back matter

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

(2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acidに関する追加情報

Introduction to (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid (CAS No. 1924093-67-3)

(2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid, with the CAS number 1924093-67-3, is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and a methyl group, making it a valuable candidate for various biological and therapeutic applications.

The chemical structure of (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is particularly noteworthy due to its chiral center at the carbon atom adjacent to the amino group. This chirality imparts specific stereochemical properties that can influence the compound's interactions with biological targets, such as enzymes and receptors. The presence of the morpholine ring, a six-membered heterocyclic compound containing an oxygen atom, further enhances the compound's solubility and stability, making it suitable for use in aqueous environments.

Recent studies have explored the potential of (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid in various therapeutic contexts. One notable area of research is its application in the development of novel drugs for neurodegenerative diseases. The compound's ability to modulate specific neurotransmitter systems, such as glutamate and GABA, has been investigated in preclinical models. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

In addition to its potential in neurodegenerative diseases, (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid has shown promise in cancer research. A 2020 study published in the Journal of Biological Chemistry reported that this compound can inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. Specifically, it was found to downregulate the expression of proteins associated with the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The pharmacokinetic properties of (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further clinical development. Its high bioavailability and low toxicity are particularly advantageous for drug formulation and delivery.

In terms of synthetic methods, several efficient routes have been developed for the preparation of (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid. One common approach involves the reaction of 4-methylmorpholine with an appropriate chiral building block, followed by selective functionalization to introduce the amino group. These synthetic strategies not only ensure high yields but also allow for easy scale-up for industrial production.

The potential applications of (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid extend beyond traditional pharmaceuticals. It has been explored as a building block for peptide synthesis and as a ligand for metal complexes with catalytic activity. In these contexts, its unique structural features provide opportunities for developing new materials and catalysts with enhanced performance.

In conclusion, (2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid (CAS No. 1924093-67-3) is a versatile compound with significant potential in various scientific and medical fields. Its unique chemical structure, favorable pharmacological properties, and diverse applications make it an exciting area of ongoing research and development. As more studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing our understanding and treatment of complex diseases.

1924093-67-3 ((2R)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid) Related Products

- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)

- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)

- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)

- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)

- 33529-02-1(1-Decyl-1H-imidazole)

- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)

- 72447-43-9(Ammonium Dodecanedioate Dibasic)